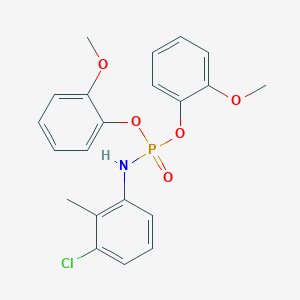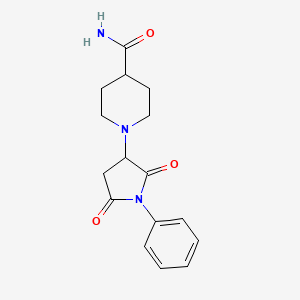
1-(2-thienylsulfonyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-thienylsulfonyl)-1H-benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TSB or TSBi and has been found to have significant biochemical and physiological effects.
科学研究应用
1-(2-thienylsulfonyl)-1H-benzimidazole has been found to have a wide range of applications in scientific research. It has been studied for its potential use as an anti-cancer agent, as well as for its anti-inflammatory and anti-bacterial properties. TSB has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of 1-(2-thienylsulfonyl)-1H-benzimidazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. TSB has been found to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell growth and differentiation. TSB has also been found to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects:
1-(2-thienylsulfonyl)-1H-benzimidazole has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of cancer cells. TSB has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, TSB has been found to have anti-bacterial properties, inhibiting the growth of certain bacteria.
实验室实验的优点和局限性
One advantage of using 1-(2-thienylsulfonyl)-1H-benzimidazole in lab experiments is its high potency. TSB has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of using TSB is its potential toxicity. TSB has been found to be toxic to certain cell lines, and care should be taken when handling and using this compound.
未来方向
There are many potential future directions for research on 1-(2-thienylsulfonyl)-1H-benzimidazole. One area of research could focus on the development of TSB derivatives with improved efficacy and reduced toxicity. Additionally, further research could investigate the potential applications of TSB in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, research could focus on the development of new synthesis methods for TSB and its derivatives, with the goal of improving efficiency and reducing costs.
Conclusion:
1-(2-thienylsulfonyl)-1H-benzimidazole is a promising compound with significant potential applications in scientific research. Its high potency and wide range of effects make it a valuable tool for researchers in a variety of fields. However, care should be taken when handling and using this compound due to its potential toxicity. Future research on TSB and its derivatives could lead to the development of new treatments for a variety of diseases.
合成方法
The synthesis of 1-(2-thienylsulfonyl)-1H-benzimidazole involves the reaction of 2-mercaptoaniline with 2-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with thionyl chloride to form the final product. This synthesis method has been optimized and can be performed on a large scale.
属性
IUPAC Name |
1-thiophen-2-ylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S2/c14-17(15,11-6-3-7-16-11)13-8-12-9-4-1-2-5-10(9)13/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWYOVINOLEVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(thiophen-2-ylsulfonyl)-1H-benzimidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-[4-(2-chloro-4-nitrophenoxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4969772.png)

![(5S)-5-[(benzyl{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4969788.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-{1-[(4-ethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4969796.png)
![N-[4-(aminosulfonyl)phenyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonamide](/img/structure/B4969800.png)

![4-[(phenylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4969807.png)
![(3-chloro-4,5-dimethoxybenzyl)({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B4969815.png)
![(2R*,6S*)-4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4969827.png)



![8-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4969848.png)
![11-[4-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4969858.png)